t-Boc-N-Amido-PEG4-Propargyl

Vue d'ensemble

Description

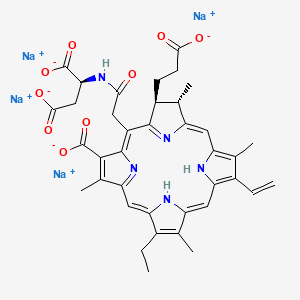

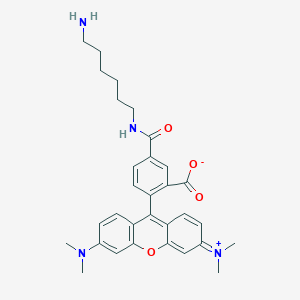

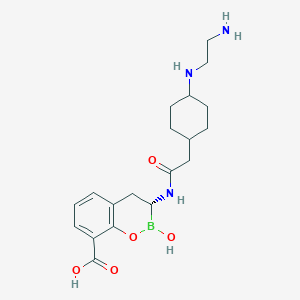

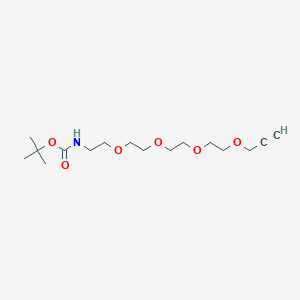

T-Boc-N-Amido-PEG4-Propargyl is a PEG derivative containing a propargyl group and a t-Boc protected amine group . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The t-Boc protected amine can be deprotected under mild acidic conditions .

Synthesis Analysis

The propargyl group in t-Boc-N-Amido-PEG4-Propargyl can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry . The Boc protected amine can be deprotected under mild acidic conditions .Molecular Structure Analysis

The molecular weight of t-Boc-N-Amido-PEG4-Propargyl is 331.4 g/mol . It has a functional group of Boc-protected amine/Propargyl . Its molecular formula is C16H29NO6 .Chemical Reactions Analysis

The propargyl group in t-Boc-N-Amido-PEG4-Propargyl can form a triazole linkage with azide-bearing compounds or biomolecules via copper catalyzed Click Chemistry . The Boc protected amine can be deprotected under mild acidic conditions .Physical And Chemical Properties Analysis

T-Boc-N-Amido-PEG4-Propargyl has a molecular weight of 331.4 g/mol . It has a functional group of Boc-protected amine/Propargyl . Its molecular formula is C16H29NO6 . It is stored at -20°C .Applications De Recherche Scientifique

Gene Delivery Vectors

t-Boc-N-Amido-PEG4-Propargyl has been used in the development of gene delivery vectors. PEGylated bioreducible poly(amido amine)s, incorporating this compound, show low cytotoxicity and can efficiently condense DNA into nano-scaled polyplexes. These polyplexes exhibit stability and appreciable transfection efficiencies, making them suitable for gene delivery applications (Lin & Engbersen, 2011).

Stereoselective Synthesis of Chiral Amines

The compound is involved in stereoselective synthesis processes. For example, chiral t-Boc protected propargylic amines have been synthesized from aminoaldehydes derived from natural amino acids. This method provides a controlled route to γ-stannylated (E)-allylamines, essential for the synthesis of γ-functionalized allylic systems (Reginato et al., 1996).

Synthesis of Branched Polyethylene Glycol

t-Boc-N-Amido-PEG4-Propargyl plays a role in the synthesis of novel branched polyethylene glycols, which are important in biomedical applications. These branched PEGs, featuring t-Boc protected active amido groups, offer structural diversity for various biomedical applications (Li Ke-liang, 2007).

Amide N-C Cross-Coupling Reactions

This compound is significant in the study of ground-state distortion in N-Acyl-tert-butyl-carbamates (Boc) and N-Acyl-tosylamides (Ts). Such studies have implications for the design of new amide cross-coupling reactions, with N-C(O) amide bond cleavage as a key step (Szostak et al., 2016).

Targeted Gene Delivery

t-Boc-N-Amido-PEG4-Propargyl is utilized in the creation of targeted gene delivery systems. For instance, PEG-functionalized poly(amido amine) dendrons have been developed for efficient gene transfer, demonstrating the importance of ligand targeting in enhancing gene delivery efficiency (Yu et al., 2011).

PEGylation of Proteins

It is instrumental in the PEGylation of proteins, particularly in the development of monodisperse Boc-PEG-NH2 for protein derivatization. This approach facilitates the identification of PEGylation sites on proteins, crucial for the approval of PEGylated proteins as drugs (Mero et al., 2009).

Development of Functional Poly(2-oxazoline)s

The compound is used in the synthesis of functional poly(2-oxazoline)s with side-chain functionalities. This has broad applications in biomedicine due to its stealth behavior and biocompatibility (Mees & Hoogenboom, 2015).

siRNA Delivery Systems

t-Boc-N-Amido-PEG4-Propargyl is a key component in the development of siRNA delivery systems. PEGylated polymers based on poly(amido amine)s have been synthesized for efficient siRNA delivery, demonstrating potential for systemic administration in vivo (Vader et al., 2011).

Orientations Futures

T-Boc-N-Amido-PEG4-Propargyl is a PEG derivative that has potential applications in drug delivery . Its ability to form a stable triazole linkage with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry makes it a promising candidate for future research and development .

Propriétés

IUPAC Name |

tert-butyl N-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29NO6/c1-5-7-19-9-11-21-13-14-22-12-10-20-8-6-17-15(18)23-16(2,3)4/h1H,6-14H2,2-4H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHCBQLUQQSACBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCOCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

t-Boc-N-Amido-PEG4-Propargyl | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.